molecular formula C17H17NO4S B12615891 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate CAS No. 920804-58-6

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate

Cat. No.: B12615891
CAS No.: 920804-58-6
M. Wt: 331.4 g/mol
InChI Key: RZRRJPGXDWZJME-UHFFFAOYSA-N
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Description

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a benzenesulfonate group attached to a phenyl ring, which is further connected to a glycyl group substituted with a prop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate typically involves the reaction of phenyl benzenesulfonate with N-(prop-2-en-1-yl)glycine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

920804-58-6

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

[4-[2-(prop-2-enylamino)acetyl]phenyl] benzenesulfonate

InChI

InChI=1S/C17H17NO4S/c1-2-12-18-13-17(19)14-8-10-15(11-9-14)22-23(20,21)16-6-4-3-5-7-16/h2-11,18H,1,12-13H2

InChI Key

RZRRJPGXDWZJME-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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